![molecular formula C16H11BrN2O2 B603486 3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone CAS No. 66394-51-2](/img/structure/B603486.png)
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound that features a quinoxalinone core with a bromophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone typically involves the condensation of 4-bromobenzaldehyde with 3,4-dihydro-2(1H)-quinoxalinone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions include various substituted quinoxalinones and quinoxaline derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for neural function . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to increased levels of acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl-substituted heterocycle with different pharmacological properties.
4-(4-bromophenyl)-thiazol-2-amine: A thiazole derivative with potential anticancer activity.
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: An indole derivative with neuroprotective properties.
Uniqueness
3-[2-(4-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone is unique due to its quinoxalinone core, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
66394-51-2 |
|---|---|
Fórmula molecular |
C16H11BrN2O2 |
Peso molecular |
343.17g/mol |
Nombre IUPAC |
3-[(Z)-2-(4-bromophenyl)-2-hydroxyethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11BrN2O2/c17-11-7-5-10(6-8-11)15(20)9-14-16(21)19-13-4-2-1-3-12(13)18-14/h1-9,20H,(H,19,21)/b15-9- |
Clave InChI |
XSLGWHOJHNKAEW-DHDCSXOGSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,5-dimethoxy-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B603403.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclohexanecarboxamide](/img/structure/B603404.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-phenylpropanamide](/img/structure/B603405.png)
![2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B603407.png)
![N-(4-hydroxy-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B603408.png)
![1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}methanamine](/img/structure/B603412.png)
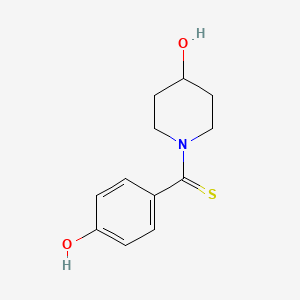
![2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate](/img/structure/B603416.png)
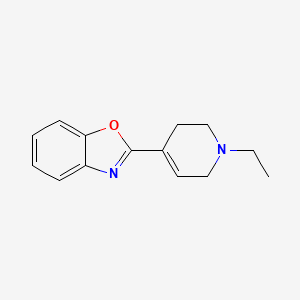
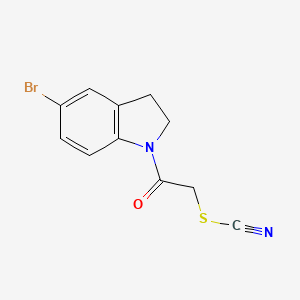
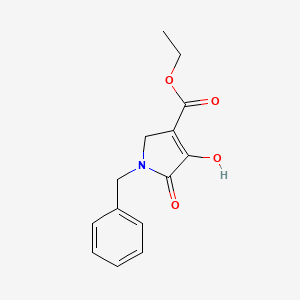
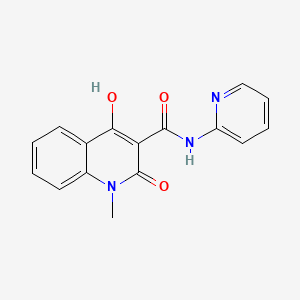

![6-hydroxy-5-methyl-1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B603425.png)
